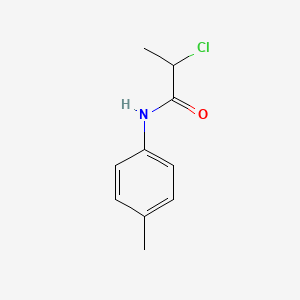

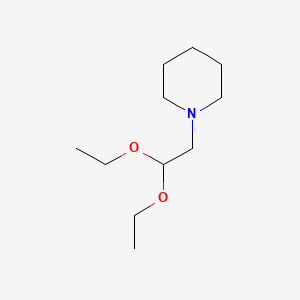

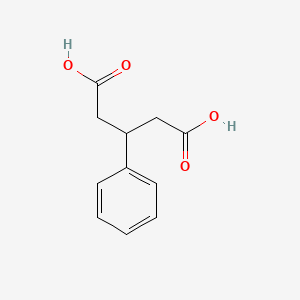

![molecular formula C10H13N B1582000 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine CAS No. 7197-96-8](/img/structure/B1582000.png)

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine

説明

“6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine” is a chemical compound . It is used as a dispersing agent, emulsifying agent, and corrosion inhibitor .

Synthesis Analysis

The synthesis of related compounds involves the conversion of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine into derivatives like 9-hydroxy-derivative. Another synthesis method involves the chemoselective and enantioselective reduction of cyclohepta pyridine-5,9-dione .Molecular Structure Analysis

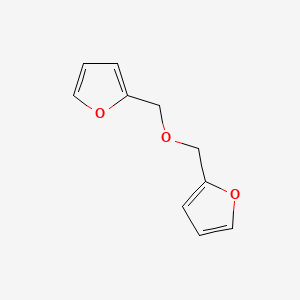

The molecular structure of “6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine” can be represented by the InChI code:1S/C10H12N2O2/c13-12(14)9-6-8-4-2-1-3-5-10(8)11-7-9/h6-7H,1-5H2 .

科学的研究の応用

Synthesis of Bisindolyl Alkaloids

“6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine” is used in the synthesis of bisindolyl alkaloids, a large family of natural and synthetic products that display various biological activities . The compound is used to construct the 6,7,12,13-tetrahydro-5H-cyclohepta[2,1-b:3,4-b’]diindole scaffold, a key structure in many bisindolyl alkaloids .

Development of Antitumor Drugs

The bisindole core, which can be synthesized using “6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine”, is prevalent in many antitumor drugs . For example, Rebeccamycin, an antitumor antibiotic, is known for its inhibitory potency toward topoisomerase I .

Treatment of Acute Myelogenous Leukemia (AML)

Midostaurin, a derivative of the bisindole core, has been approved by the US FDA for the treatment of FLT3-mutated acute myelogenous leukemia (AML) .

Synthesis of Antibacterial and Antifungal Agents

Synthetic indolocarbazole derivatives, which can be synthesized using “6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine”, show excellent antibacterial activity and good antifungal activity .

Development of Cytotoxicity Agents

Some derivatives of “6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine” have been synthesized and screened for in vitro cytotoxicity activity against various cell lines .

Synthesis of Antiulcer Agents

“6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine” is used in the synthesis of some 2-[(6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl)sulfinyl]-1H-benzimidazole analogs . These analogs have shown superior properties to omeprazole in biological examinations in vivo, making them promising agents for further evaluation in the treatment of ulcers .

作用機序

Target of Action

The primary target of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine is the proton pump, specifically the (H++K+)-ATPase . This enzyme plays a crucial role in gastric acid secretion, making it a key target for antiulcer activity .

Mode of Action

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine: interacts with the (H++K+)-ATPase enzyme, inhibiting its function . This inhibition reduces gastric acid secretion, thereby providing relief from conditions such as ulcers .

Biochemical Pathways

The inhibition of the (H++K+)-ATPase enzyme by 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine affects the biochemical pathway of gastric acid secretion . The downstream effects include reduced acidity in the stomach, which can help in the healing of ulcers .

Pharmacokinetics

The ADME properties of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine Some analogs of this compound have shown superior properties to omeprazole in biological examinations in vivo .

Result of Action

The molecular and cellular effects of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine ’s action include the inhibition of gastric acid secretion, leading to a decrease in stomach acidity . This can result in the healing of ulcers and relief from associated symptoms .

特性

IUPAC Name |

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-5-9-6-4-8-11-10(9)7-3-1/h4,6,8H,1-3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULUYAUTCSKQNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50992663 | |

| Record name | 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine | |

CAS RN |

7197-96-8 | |

| Record name | 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7197-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Cycloheptenopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007197968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7,8,9-tetrahydro-5H-cyclohepta(b)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-CYCLOHEPTENOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT76EZW9PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine derivatives that contribute to their anti-inflammatory activity?

A1: Research suggests that replacing the CH linkage in 8-benzylidene-substituted 5,6,7,8-tetrahydroquinolines with other spacer groups and expanding the cycloalkyl ring to a seven-membered system enhances anti-inflammatory activity. Specifically, 2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines, such as compound 27 (WY-28342), have demonstrated notable efficacy in rat models of carrageenan paw edema and developing adjuvant arthritis. []

Q2: How does the cycloheptane ring conformation influence the crystal structure of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine derivatives?

A2: X-ray crystallography studies reveal that the cycloheptane ring typically adopts a chair conformation in these compounds. This conformation influences the overall molecular geometry and interactions with surrounding molecules in the crystal lattice. For example, in 2-(4-bromophenyl)-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, the chair conformation of the cycloheptane ring contributes to the observed C—Br⋯π interactions that govern the three-dimensional supramolecular architecture. []

Q3: Can 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine be used as a scaffold for developing novel antiulcer agents?

A3: Yes, studies have demonstrated the potential of this scaffold in antiulcer drug development. For instance, TY-11345, a benzimidazole derivative incorporating the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine moiety, exhibited superior antisecretory potency and (H+ + K+)-ATPase inhibitory activity compared to omeprazole. This suggests that further exploration of this chemical class could lead to promising antiulcer therapies. []

Q4: Has the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine scaffold been investigated for its cardioprotective potential?

A4: Yes, research has explored the cardioprotective effects of compounds containing this scaffold. TY-51924, a sodium 3-guanidinocarbonyl-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-9-ylmethyl sulfate monoethanolate, demonstrated selective inhibition of the Na+/H+ exchanger (NHE)-1. In dog models of ischemia/reperfusion injury, TY-51924 administered before reperfusion significantly reduced infarct size, suggesting potential as a cardioprotective agent. []

Q5: What synthetic strategies are commonly employed to prepare 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine derivatives?

A5: Several synthetic routes have been reported, including:

- Dehydrobromination: αα-Dibromocycloheptanones can be treated with lithium salts in dimethylformamide to yield the desired cyclohepta[b]pyridine system. []

- Multi-component reactions: One-pot reactions involving cycloheptanone, aromatic aldehydes, and malononitrile in the presence of sodium alkoxide can efficiently produce benzylidene-substituted derivatives. []

- N-Oxide chemistry: Conversion of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine to its N-oxide, followed by transformation to the 9-hydroxy derivative and subsequent oxidation, provides a route to 5,6,7,8-tetrahydro-9H-cyclohepta[b]pyridin-9-one. []

Q6: How do substituents on the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine core influence the crystal packing of these compounds?

A6: The nature and position of substituents play a crucial role in dictating intermolecular interactions within the crystal lattice. For instance, in derivatives featuring a 2-aminopyridine ring fused to the cycloheptane, N—H⋯Nnitrile hydrogen bonds often dominate, leading to the formation of inversion dimers. These dimers can further assemble into more complex architectures depending on other substituents present. [, ]

Q7: Are there homologous series of compounds incorporating the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine core?

A7: Yes, researchers have synthesized and characterized homologous series where the size of the fused ring system is varied. For example, a series comprising 2-methoxy-4-(thiophen-2-yl)-substituted derivatives with increasing ring size (tetrahydroquinoline, tetrahydro-5H-cyclohepta[b]pyridine, and hexahydrocycloocta[b]pyridine) has been reported. While all three compounds exhibited C—H⋯N hydrogen bonding, their crystal packing and molecular conformations differed significantly. []

Q8: What analytical techniques are commonly employed to characterize 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine derivatives?

A8: A combination of techniques is used, including:

- NMR spectroscopy (1H and 13C): Provides detailed information about the structure and connectivity of atoms within the molecule. []

- X-ray crystallography: Reveals the three-dimensional arrangement of atoms in the solid state, offering valuable insights into molecular conformation, intermolecular interactions, and crystal packing. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

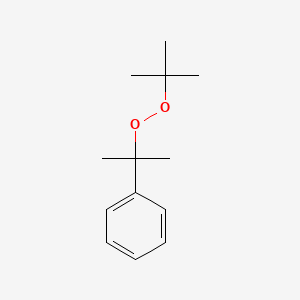

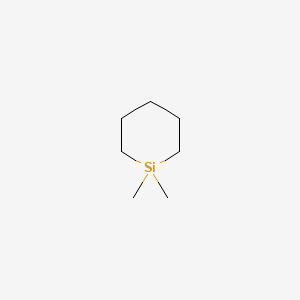

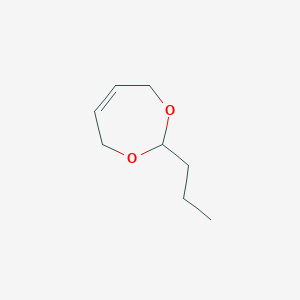

![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]-4-methylpentanoic acid](/img/structure/B1581937.png)